3-[(3-chlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3-[(3-chlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, focusing on 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds, including variations of the mentioned chemical, showed potential for psychotropic activity, particularly as antidepressants and anxiolytics (Chłoń-Rzepa et al., 2013).
Synthesis and In Vitro Pharmacological Evaluation
Zagórska et al. (2009) reported on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which exhibited potent 5-HT(1A) receptor ligand activity. These compounds showed potential for anxiolytic and antidepressant activities in preclinical studies (Zagórska et al., 2009).
Antimicrobial Activity
Abdul-Reda and Abdul-Ameer (2018) synthesized new derivatives of 8-Chloro-theophylline, including compounds structurally related to the chemical . These derivatives showed promising antimicrobial activity, indicating potential for medical applications in combating microbial infections (Abdul-Reda & Abdul-Ameer, 2018).
Synthesis and Antiviral Activity
Kim et al. (1978) conducted a study on the synthesis of nucleosides and nucleotides of new classes of purine analogues, including imidazo[1,2-a]-s-triazines, which are structurally similar to the chemical . These compounds displayed moderate activity against certain viruses, suggesting their potential application in antiviral therapies (Kim et al., 1978).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-7-8-15(2)18(11-14)27-9-10-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-5-4-6-17(24)12-16/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYOLJVFIRUOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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